2-Methyl-1,3-dioxane-2-carboxylic acid
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Overview
Description
2-Methyl-1,3-dioxane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4 It is a heterocyclic compound containing a dioxane ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This reaction forms a dioxane ring with a carboxylic acid group at the 2-position . Another method involves the lithiation of 1,4-benzodioxin-2-carboxylic acid followed by reaction with ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid group and the dioxane ring.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-1,3-dioxane-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The dioxane ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid:
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid: This compound features a benzodioxin ring with an ethoxycarbonyl group, making it similar in structure and reactivity.
Uniqueness
2-Methyl-1,3-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and a carboxylic acid group on the dioxane ring allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-methyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c1-6(5(7)8)9-3-2-4-10-6/h2-4H2,1H3,(H,7,8) |
InChI Key |
CDXFQIWVEFLCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)C(=O)O |
Origin of Product |
United States |
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